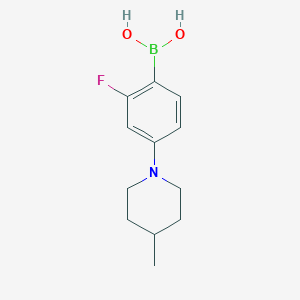![molecular formula C10H9BN2O2 B14084853 [2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
[2,4'-Bipyridin]-4-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,4’-Bipyridin]-4-ylboronic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a boronic acid group attached to one of the pyridine rings. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridin]-4-ylboronic acid typically involves the coupling of a boronic acid derivative with a bipyridine precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of [2,4’-Bipyridin]-4-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: [2,4’-Bipyridin]-4-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine rings can be reduced under specific conditions to form dihydropyridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, bases such as potassium carbonate, and organic solvents like toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Dihydropyridines.
Substitution: Various bipyridine derivatives with new carbon-carbon bonds.
科学的研究の応用
Chemistry: In chemistry, [2,4’-Bipyridin]-4-ylboronic acid is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .
Biology: In biological research, this compound is used in the development of fluorescent probes and sensors. The boronic acid group can interact with diols and other biomolecules, making it useful in detecting sugars and other biological analytes .
Medicine: In medicine, [2,4’-Bipyridin]-4-ylboronic acid derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes and proteins, making them candidates for drug development .
Industry: In industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts and electronic materials .
作用機序
The mechanism of action of [2,4’-Bipyridin]-4-ylboronic acid involves its ability to form stable complexes with metal ions. The boronic acid group interacts with metal centers, facilitating various catalytic processes. In biological systems, the boronic acid group can interact with diols and other biomolecules, leading to the inhibition of specific enzymes and proteins .
類似化合物との比較
2,2’-Bipyridine: Another bipyridine isomer, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Similar to [2,4’-Bipyridin]-4-ylboronic acid but with different substitution patterns, leading to different chemical properties and applications.
Uniqueness: [2,4’-Bipyridin]-4-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or biomolecules .
特性
分子式 |
C10H9BN2O2 |
|---|---|
分子量 |
200.00 g/mol |
IUPAC名 |
(2-pyridin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7,14-15H |
InChIキー |
OYYORYHCCOGCAR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)C2=CC=NC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)

![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)
